16-Mercaptohexadecanamide
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Overview
Description
16-Mercaptohexadecanamide is an organic compound with the molecular formula C16H33NOS. It is characterized by the presence of a mercapto group (-SH) and an amide group (-CONH2) attached to a long hydrocarbon chain. This compound is known for its applications in various scientific fields, including molecular electronics and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Mercaptohexadecanamide typically involves the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride. This intermediate is then reacted with ammonia to produce hexadecanamide. Finally, the mercapto group is introduced through a thiolation reaction using thiourea or a similar reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 16-Mercaptohexadecanamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers.
Scientific Research Applications
16-Mercaptohexadecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16-Mercaptohexadecanamide involves its ability to form self-assembled monolayers on surfaces. The mercapto group interacts with metal surfaces, such as gold, forming a strong bond. This property is exploited in molecular electronics and biosensors to create well-defined and stable surface modifications . The amide group can also participate in hydrogen bonding, further stabilizing the monolayer .
Comparison with Similar Compounds
- 11-Mercaptoundecanoic acid
- 6-Mercapto-1-hexanol
- 11-Mercapto-1-undecanol
- 8-Mercapto-1-octanol
Comparison: 16-Mercaptohexadecanamide is unique due to its long hydrocarbon chain, which provides enhanced hydrophobicity and stability in self-assembled monolayers compared to shorter-chain analogs. This makes it particularly useful in applications requiring robust and durable surface modifications .
Properties
CAS No. |
124536-79-4 |
---|---|
Molecular Formula |
C16H33NOS |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
16-sulfanylhexadecanamide |
InChI |
InChI=1S/C16H33NOS/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H2,17,18) |
InChI Key |
PIJCUJXBPYCINA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)N)CCCCCCCS |
Origin of Product |
United States |
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